molecular formula C22H27ClN2O8S2 B2459092 Diethyl 5-[[5-[2-chloroethyl(methyl)sulfamoyl]-2-methoxybenzoyl]amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 690246-50-5

Diethyl 5-[[5-[2-chloroethyl(methyl)sulfamoyl]-2-methoxybenzoyl]amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No. B2459092
CAS RN: 690246-50-5
M. Wt: 547.03
InChI Key: XSBFTCFYIDKVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 5-[[5-[2-chloroethyl(methyl)sulfamoyl]-2-methoxybenzoyl]amino]-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C22H27ClN2O8S2 and its molecular weight is 547.03. The purity is usually 95%.
BenchChem offers high-quality Diethyl 5-[[5-[2-chloroethyl(methyl)sulfamoyl]-2-methoxybenzoyl]amino]-3-methylthiophene-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 5-[[5-[2-chloroethyl(methyl)sulfamoyl]-2-methoxybenzoyl]amino]-3-methylthiophene-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activities and Synthesis Approaches

  • Research into pharmacologically active benzo[b]thiophen derivatives has explored compounds with similar structural motifs, highlighting their potential in medicinal chemistry. Chapman et al. (1971) studied various benzo[b]thiophen derivatives, examining their synthesis and preliminary pharmacological properties, which can hint at the utility of closely related compounds in drug development Chapman, Clarke, Gore, & Sharma, 1971.

  • The synthesis of imidazole-2,4-dicarboxylic acid derivatives , as reported by Brown, Shaw, and Durant (1983), involves methods that could be relevant for creating complex molecules including Diethyl 5-[[5-[2-chloroethyl(methyl)sulfamoyl]-2-methoxybenzoyl]amino]-3-methylthiophene-2,4-dicarboxylate, underlining the synthetic pathways that might be employed for its preparation and modification Brown, Shaw, & Durant, 1983.

  • Antimicrobial agents have been a significant area of research, with compounds such as 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole being synthesized and tested for their bioactivity. The methodologies and bioactivity results from such studies offer a framework for evaluating the potential biological activities of Diethyl 5-[[5-[2-chloroethyl(methyl)sulfamoyl]-2-methoxybenzoyl]amino]-3-methylthiophene-2,4-dicarboxylate Sah, Bidawat, Seth, & Gharu, 2014.

  • Reaction studies and novel compound synthesis , such as those involving diethyl 1-acylamino-2,2-dichloroethenylphosphonates, provide insights into the chemistry and potential applications of related diethyl dicarboxylate compounds. The exploration of reactions with amino acid esters, as detailed by Kondratyuk et al. (2012), lays groundwork for understanding how similar compounds might react and be utilized in chemical synthesis Kondratyuk, Lukashuk, Golovchenko, Rusanov, & Brovarets, 2012.

properties

IUPAC Name

diethyl 5-[[5-[2-chloroethyl(methyl)sulfamoyl]-2-methoxybenzoyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O8S2/c1-6-32-21(27)17-13(3)18(22(28)33-7-2)34-20(17)24-19(26)15-12-14(8-9-16(15)31-5)35(29,30)25(4)11-10-23/h8-9,12H,6-7,10-11H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBFTCFYIDKVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)CCCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 5-[({5-[(2-chloroethyl)(methyl)sulfamoyl]-2-methoxyphenyl}carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.